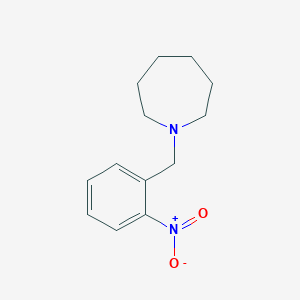

1-(2-nitrobenzyl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

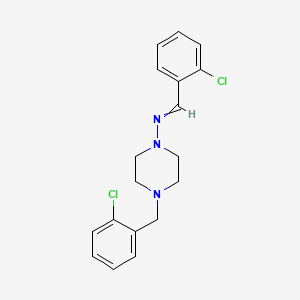

1-(2-nitrobenzyl)azepane is a compound that belongs to a class of chemicals with significant synthetic and analytical interest. It is characterized by the presence of a nitrobenzyl group attached to an azepane ring, a seven-membered nitrogen-containing cyclic compound. The nitro group attached to the benzyl moiety significantly influences the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves cycloaddition reactions, nucleophilic substitutions, and reductions. For instance, Bateson et al. (1986) described the cycloaddition reactions of p-nitrobenzyl 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, leading to novel polycyclic azetidinone structures (Bateson, Southgate, Tyler, & Fell, 1986). Similarly, Singh and Batra (2007) demonstrated the SnCl2-mediated reduction of nitro groups in specific nitrobenzylidene compounds, facilitating the synthesis of substituted benzazepines (Singh & Batra, 2007).

Molecular Structure Analysis

The molecular structure of nitrobenzyl azepanes and related compounds often involves complex cyclic systems. For example, Gáplovský et al. (2005) investigated the photochemical reaction mechanisms of 2-nitrobenzyl compounds, revealing insights into the formation of nitroso compounds and cyclic intermediates, which could be relevant for understanding the structure-reactivity relationships in nitrobenzyl azepanes (Gáplovský et al., 2005).

Chemical Reactions and Properties

The presence of a nitro group in the nitrobenzyl moiety significantly impacts the chemical reactivity of these compounds. Denmark and Xie (2007) explored Lewis acid-promoted conjugate additions of dienol silyl ethers to nitroalkenes, leading to the synthesis of azepanes, highlighting the versatility of nitrobenzyl compounds in synthetic chemistry (Denmark & Xie, 2007).

Physical Properties Analysis

The physical properties of this compound and related compounds are influenced by their molecular structure. Compounds like these typically exhibit solid state properties characterized by crystal structures and phase behaviors that are closely related to their molecular conformations and intermolecular interactions, as studied by Shankar et al. (2014) in related azepine derivatives (Shankar et al., 2014).

Chemical Properties Analysis

The chemical properties of nitrobenzyl azepanes are marked by their reactivity towards various chemical transformations, including reductions, cycloadditions, and nucleophilic substitutions, which are central to their utility in synthetic organic chemistry. For example, the study by Atherton and Lambert (1973) on nitrenes generated from nitro-compounds illustrates the potential for synthesizing azepines by addition to nitrene intermediates followed by ring expansion (Atherton & Lambert, 1973).

Propiedades

IUPAC Name |

1-[(2-nitrophenyl)methyl]azepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-15(17)13-8-4-3-7-12(13)11-14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJENYKDLLKLFMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-1'-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639353.png)

![7-methoxy-3-{[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5639365.png)

![N-[2-(2-furyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5639373.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5639383.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5639419.png)

![N-{4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl}acetamide](/img/structure/B5639434.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5639442.png)

![5-[(4-methyl-1-piperazinyl)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5639453.png)

![dimethyl 5-[(5-nitro-2-furoyl)amino]isophthalate](/img/structure/B5639455.png)